molecular formula C30H28ClN5O4 B2770902 N-(4-chlorophenethyl)-5-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide CAS No. 899910-23-7

N-(4-chlorophenethyl)-5-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Cat. No.: B2770902
CAS No.: 899910-23-7
M. Wt: 558.04
InChI Key: DQXFZAYDQCYQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenethyl)-5-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a hybrid heterocyclic compound combining a quinazolinone core, a pyrido[1,2-a]pyrimidin-4-one moiety, and a 4-chlorophenethyl side chain. Quinazolinones are known for their broad pharmacological activities, including anticancer, antihypertensive, and antimicrobial properties, largely influenced by substituents at positions 2, 3, and 4 of the quinazolinone scaffold . The 4-chlorophenethyl group, linked via a pentanamide spacer, likely contributes to lipophilicity and membrane permeability, critical for bioavailability .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-5-[2,4-dioxo-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazolin-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28ClN5O4/c31-22-13-11-21(12-14-22)15-16-32-27(37)10-4-6-18-35-29(39)24-7-1-2-8-25(24)36(30(35)40)20-23-19-28(38)34-17-5-3-9-26(34)33-23/h1-3,5,7-9,11-14,17,19H,4,6,10,15-16,18,20H2,(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXFZAYDQCYQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=O)N4C=CC=CC4=N3)CCCCC(=O)NCCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenethyl)-5-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant research findings.

Compound Overview

The molecular formula of this compound is C30H28ClN5O4C_{30}H_{28}ClN_5O_4 with a molecular weight of approximately 558.04 g/mol. Its structure integrates various functional groups that may enhance its biological activity, particularly in targeting specific cellular pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit key enzymes involved in cancer proliferation and inflammation. For instance, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is significant in treating neurodegenerative diseases .
  • Anticancer Activity : The quinazoline and pyrido-pyrimidine moieties are known for their anticancer properties. Compounds with similar structures have been reported to exhibit antiproliferative effects against various cancer cell lines .

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antitumor Activity : The compound has demonstrated effectiveness in inhibiting tumor growth in preclinical models. Studies have shown that derivatives of quinazoline can induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : The presence of the chlorophenethyl group may contribute to anti-inflammatory properties by modulating inflammatory pathways .
  • Antimicrobial Properties : Similar compounds have been evaluated for their antibacterial and antifungal activities. The structural features of this compound suggest potential efficacy against various microbial strains .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Kumar et al. (2009)Reported anticancer effects in vitro against breast cancer cell lines using similar quinazoline derivatives.
Zhang et al. (2014)Demonstrated significant antitumor activity in xenograft models with compounds featuring the pyrido-pyrimidine structure.
Omar et al. (1996)Investigated anti-inflammatory properties linked to chlorinated phenyl compounds, suggesting a similar profile for this compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural complexity necessitates comparisons with analogs bearing quinazolinone, pyrimidine, or fused heterocyclic systems. Below is a detailed analysis based on structural analogs and their reported activities:

Table 1: Key Structural Features and Hypothesized Bioactivity

Compound Class/Name Core Structure Substituents Reported Activities Key Differences vs. Target Compound
3-Substituted Quinazolinones (e.g., 2-methylquinazoline-4(3H)-ones) Quinazolinone Methyl at position 2; substituted aryl at position 3 Anticancer, antihypertensive Target compound replaces methyl with a pyrido-pyrimidinone group, potentially increasing target affinity.
Pyrimido[4,5-d]pyrimidin-4(1H)-ones (e.g., Compound 3d ) Pyrimido-pyrimidinone Methoxy, methylpiperazinyl, acrylamide substituents Kinase inhibition (e.g., EGFR) Target compound lacks acrylamide but includes a 4-chlorophenethyl chain, possibly altering selectivity.
Benzoxazin-4-ones (e.g., antimicrobial derivatives ) Benzoxazinone Varied aryl/alkyl groups Antimicrobial Target compound’s quinazolinone-pyrido-pyrimidinone fusion may broaden activity spectrum.

Key Observations

Substituent Impact on Bioactivity: The 4-chlorophenethyl group in the target compound contrasts with methoxy or methylpiperazinyl groups in pyrimido-pyrimidinones (e.g., Compound 3d ). Chlorine’s electronegativity may enhance hydrophobic interactions in target binding, while the phenethyl chain could improve blood-brain barrier penetration compared to polar substituents.

Synthetic Complexity :

  • The pentanamide linker in the target compound adds flexibility, which may reduce steric hindrance compared to rigid triazole or oxadiazole linkers in analogs like those in and .

Hypothetical Pharmacokinetics: The compound’s molecular weight (~600–650 g/mol) and logP (estimated >3) suggest moderate oral bioavailability, comparable to pyrimido-pyrimidinones but less favorable than smaller quinazolinones .

Q & A

What are the critical steps and optimization strategies for synthesizing this compound?

Answer:
The synthesis involves multi-step reactions requiring precise control of conditions such as temperature (60–120°C), solvent selection (e.g., DMF, dichloromethane), and pH (neutral to mildly basic). Key steps include:

  • Cyclization of quinazolinone and pyridopyrimidine precursors using bases like triethylamine or K₂CO₃ .
  • Functional group protection/deprotection to prevent undesired side reactions during coupling steps .
  • Purification via column chromatography or recrystallization to achieve >95% purity.
    Optimization: Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent polarity, reaction time) and maximize yield .

How should researchers resolve contradictions in spectroscopic data (e.g., NMR peak splitting)?

Answer:
Contradictions may arise from tautomerism (e.g., amine/imine equilibria) or dynamic rotational isomerism. For example, a 50:50 amine:imine ratio in related compounds can split NMR signals .
Methodology:

  • Perform variable-temperature NMR to observe tautomeric shifts.
  • Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .
  • Compare with computational models (DFT) to predict stable conformers .

What biological screening assays are recommended for initial evaluation?

Answer:
Prioritize assays aligned with structural analogs:

  • Kinase inhibition assays (e.g., EGFR, VEGFR) due to pyridopyrimidine moieties .
  • Antimicrobial screening using broth microdilution (MIC/MBC) for gram-positive/negative bacteria .
  • Cytotoxicity profiling via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
    Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments.

How can reaction conditions be optimized to mitigate byproduct formation?

Answer:
Common byproducts stem from incomplete cyclization or oxidation. Strategies:

  • Real-time monitoring via TLC or HPLC to track reaction progress .
  • Add antioxidants (e.g., BHT) to prevent oxidation of sensitive thioether groups .
  • Adjust stoichiometry (e.g., 1.2 equivalents of coupling agents) to drive reactions to completion .

What structural features influence this compound’s binding affinity to biological targets?

Answer:
Critical features identified in analogs include:

  • Chlorophenyl group : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets .
  • Pyridopyrimidine core : Acts as a hydrogen-bond acceptor for kinase ATP-binding sites .
  • Pentanamido linker : Provides conformational flexibility for target engagement .
    SAR Approach: Synthesize derivatives with substitutions (e.g., -OCH₃, -CF₃) and compare IC₅₀ values .

How to assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • pH stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, then analyze degradation via HPLC .
  • Thermal stability: Use DSC/TGA to determine decomposition temperatures .
  • Light sensitivity: Expose to UV-Vis light (300–800 nm) and monitor photodegradation by LC-MS .

What computational methods are suitable for predicting ADMET properties?

Answer:

  • Molecular docking (AutoDock Vina) to predict binding modes with CYP450 enzymes .
  • QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and toxicity .
  • MD simulations (GROMACS) to assess membrane permeability .

How to validate the compound’s mechanism of action in cellular models?

Answer:

  • Gene expression profiling (RNA-seq/qPCR) to identify downstream targets .
  • Western blotting to measure phosphorylation levels of kinases (e.g., ERK, AKT) .
  • CRISPR knockout of suspected targets to confirm pathway dependency .

What analytical techniques are essential for characterizing degradation products?

Answer:

  • HRMS for exact mass determination of fragments .
  • NMR/MALDI-TOF to identify structural rearrangements .
  • XRD to compare crystal structures of parent compound vs. degradants .

How does this compound compare to structural analogs in terms of efficacy and selectivity?

Answer:
Key Comparisons (from literature analogs):

Compound FeatureBiological Activity (IC₅₀)Selectivity Index
Chlorophenyl substitution 1.2 µM (EGFR)8.5 (vs. normal cells)
Methoxy group addition 0.8 µM (VEGFR2)12.3
Thioether linker replacement Reduced activity (>10 µM)N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.